molecular formula C12H14BrNO2 B567127 5-Bromo-2-(pyrrolidinocarbonyl)anisole CAS No. 1257664-97-3

5-Bromo-2-(pyrrolidinocarbonyl)anisole

Cat. No.: B567127
CAS No.: 1257664-97-3
M. Wt: 284.153
InChI Key: VBRHKYBMZIGYMK-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidinocarbonyl)anisole is an organic compound that features a brominated aromatic ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidinocarbonyl)anisole typically involves the reaction of 4-bromo-2-methoxybenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a catalyst, such as palladium, and are conducted under mild conditions to prevent degradation of the compound.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(pyrrolidinocarbonyl)anisole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidinocarbonyl)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone
  • (4-Bromo-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone

Comparison:

  • Uniqueness: 5-Bromo-2-(pyrrolidinocarbonyl)anisole is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to biological targets.
  • Similarities: Similar compounds share the brominated aromatic ring and the pyrrolidine moiety, but differ in the substituents on the aromatic ring. These differences can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-8-9(13)4-5-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRHKYBMZIGYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681851
Record name (4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257664-97-3
Record name Methanone, (4-bromo-2-methoxyphenyl)-1-pyrrolidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257664-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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